molecular formula C11H15NO2 B024812 Methyl 3-[3-(aminomethyl)phenyl]propanoate CAS No. 100511-83-9

Methyl 3-[3-(aminomethyl)phenyl]propanoate

Cat. No.: B024812
CAS No.: 100511-83-9
M. Wt: 193.24 g/mol
InChI Key: WSFASYFZFSTLPQ-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry and Medicinal Chemistry

In the field of organic chemistry, Methyl 3-[3-(aminomethyl)phenyl]propanoate serves as a valuable scaffold. Its structure contains two key functional groups: a primary amine and a methyl ester. The primary amine is a nucleophilic site and a base, allowing for a variety of chemical transformations such as acylation, alkylation, and the formation of amides or sulfonamides. The methyl ester group, on the other hand, can undergo hydrolysis to the corresponding carboxylic acid, or can be involved in reactions such as amidation or reduction to an alcohol. This duality allows for sequential and selective modifications, a highly desirable feature in multi-step organic synthesis.

From a medicinal chemistry perspective, the aminomethylphenyl propanoate core is a significant pharmacophore. A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. The presence of an aromatic ring, a basic amino group, and a hydrogen bond acceptor (the ester) provides multiple points of interaction with biological targets like enzymes and receptors. wikipedia.org The specific meta-substitution pattern of these groups on the phenyl ring provides a defined spatial orientation, which is critical for achieving selective binding to a target protein.

Historical Perspectives on Related Aminomethyl Phenyl Propanoates

The development and application of aminomethyl phenyl propanoate derivatives are intrinsically linked to the broader history of medicinal chemistry, which has long utilized substituted aromatic rings as a foundation for drug design. pharmaguideline.com While a detailed historical account specifically for this compound is not extensively documented in early literature, the importance of its constituent parts – the aminomethyl and phenyl propanoate moieties – is well-established.

For instance, the related compound, 3-phenylpropionic acid and its esters, have been studied for jejich various biological activities and are found in natural products. nih.govebi.ac.uk The introduction of an aminomethyl group onto such a scaffold represents a strategic move in drug design to enhance water solubility and to introduce a key interaction site for binding to biological targets. The development of numerous pharmaceuticals has relied on the strategic placement of amino and acidic (or ester) functionalities on aromatic platforms to modulate properties like absorption, distribution, metabolism, and excretion (ADME). The synthesis of precursors for drugs like fluoxetine (B1211875) has involved related structures such as 3-methylamino-1-phenyl-1-propanol, highlighting the long-standing interest in this class of compounds. google.com

Significance as a Synthetic Intermediate in Advanced Organic Synthesis

The primary significance of this compound in contemporary research lies in its role as a key intermediate in the synthesis of complex, high-value molecules, particularly pharmaceuticals. Its bifunctional nature allows it to act as a linchpin, connecting different molecular fragments.

The general synthetic utility of such intermediates is also evident in the preparation of a wide array of research compounds. The primary amine can be readily acylated or used in reductive amination reactions to build more complex structures. The ester functionality provides a handle for further derivatization, such as conversion to an amide, which is a common functional group in many drug molecules. This versatility makes this compound and its hydrochloride salt valuable reagents in the construction of compound libraries for drug discovery screening. sigmaaldrich.comsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-[3-(aminomethyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12/h2-4,7H,5-6,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFASYFZFSTLPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC(=CC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100511-83-9
Record name Methyl 3-[3-(aminomethyl)phenyl]propanoate
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Methodologies for the Synthesis of Methyl 3 3 Aminomethyl Phenyl Propanoate

Established Synthetic Pathways

The synthesis of Methyl 3-[3-(aminomethyl)phenyl]propanoate can be approached through several established routes in organic chemistry. These pathways typically involve the construction of the carbon skeleton followed by the introduction or modification of the functional groups.

Conventional Organic Synthesis Approaches

A common and logical synthetic route to this compound involves a two-step process starting from a readily available precursor. One such pathway begins with the synthesis of Methyl 3-(3-cyanophenyl)propanoate, which is then reduced to the target primary amine.

The initial step often involves a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, between an appropriate aromatic halide and an acrylate (B77674) derivative. For instance, 3-bromobenzonitrile (B1265711) can be reacted with methyl acrylate in the presence of a palladium catalyst to form Methyl 3-(3-cyanophenyl)acrylate, which is subsequently hydrogenated to yield Methyl 3-(3-cyanophenyl)propanoate. parchem.com

The crucial second step is the reduction of the nitrile group to a primary amine. This transformation can be effectively achieved using various reducing agents. A widely used method is catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. nih.govnih.govnih.gov The reaction is typically carried out in a suitable solvent like methanol (B129727) or ethanol. The use of acidic additives can sometimes improve selectivity towards the primary amine by preventing the formation of secondary and tertiary amine byproducts. nih.govnih.gov

Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for nitrile reduction, providing the primary amine in high yields. acs.orgmasterorganicchemistry.comyoutube.com However, the reactivity of LiAlH₄ necessitates careful handling and anhydrous conditions.

Another established method is reductive amination. This would involve starting with a precursor containing an aldehyde or ketone functionality, such as Methyl 3-(3-formylphenyl)propanoate. This aldehyde can be reacted with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the primary amine. nih.govrsc.orgbris.ac.uk Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. bris.ac.uk

A summary of a plausible conventional synthetic pathway is presented in the table below:

StepReactantsReagents and ConditionsProduct
13-Bromobenzonitrile, Methyl acrylatePd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Solvent (e.g., DMF), HeatMethyl 3-(3-cyanophenyl)propanoate
2Methyl 3-(3-cyanophenyl)propanoateH₂, Pd/C, Solvent (e.g., Methanol)This compound

Stereoselective Synthesis Considerations

The synthesis of enantiomerically pure β-amino esters is of significant interest in medicinal chemistry. While this compound itself is not chiral, the introduction of a substituent at the α- or β-position of the propanoate chain would create a stereocenter. Methodologies for the asymmetric synthesis of β-amino esters can be adapted for such purposes.

A powerful strategy for the stereoselective synthesis of β-amino esters is the asymmetric hydrogenation of enamines. nih.govacs.orgresearchgate.netcapes.gov.brorganic-chemistry.org This approach would involve the synthesis of an enamine precursor, for example, by condensation of a β-keto ester with an amine. The subsequent hydrogenation of the enamine double bond using a chiral transition metal catalyst, typically based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., Josiphos-type ligands), can afford the desired β-amino ester with high enantioselectivity. nih.govacs.orgresearchgate.net This method offers the advantage of directly setting the stereocenter with high efficiency.

Novel and Greener Synthetic Methodologies

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign synthetic methods. For the synthesis of primary amines from nitriles, several greener alternatives to traditional stoichiometric reducing agents like LiAlH₄ have been explored.

Catalytic transfer hydrogenation represents a safer and more convenient alternative to using high-pressure hydrogen gas. researchgate.net In this method, a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or formic acid, is used in the presence of a heterogeneous catalyst like Pd/C. researchgate.net This approach often proceeds under milder conditions and avoids the hazards associated with handling gaseous hydrogen.

The use of non-precious metal catalysts for nitrile hydrogenation is another area of active research. Catalysts based on cobalt and nickel have shown promise for the selective reduction of nitriles to primary amines, offering a more sustainable and cost-effective alternative to precious metal catalysts like palladium and rhodium. nih.govacs.orgacs.org

Biocatalysis also presents a green approach for the synthesis of amines. While not directly applied to this specific molecule in the reviewed literature, the use of enzymes such as nitrile hydratases and amidases for the conversion of nitriles to amides and carboxylic acids is well-established. Transaminases are another class of enzymes that can be used for the synthesis of chiral amines from keto acids, offering a highly selective and environmentally friendly route.

Optimization of Reaction Conditions and Yields in Academic Settings

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product in any synthetic process. For the catalytic hydrogenation of nitriles, several parameters can be systematically varied and studied to achieve the best results.

Catalyst Selection and Loading: The choice of catalyst (e.g., Pd/C, Raney Ni, Rh/C) and its loading can significantly impact the reaction rate and selectivity. nih.govnih.gov Academic studies often involve screening different catalysts to identify the most effective one for a particular substrate.

Solvent Effects: The solvent can influence the solubility of the reactants and the catalyst's activity. nih.gov A range of solvents, from polar protic (e.g., methanol, ethanol) to aprotic (e.g., THF, ethyl acetate), are often tested to find the optimal medium.

Temperature and Pressure: Hydrogenation reactions are sensitive to both temperature and pressure. nih.govnih.gov Optimization studies typically involve conducting the reaction at various temperatures and hydrogen pressures to determine the conditions that provide the best balance between reaction rate and selectivity, minimizing side reactions.

Additives: The addition of acids or bases can have a profound effect on the selectivity of nitrile hydrogenation. For instance, the presence of an acid can suppress the formation of secondary and tertiary amine byproducts by protonating the primary amine product and preventing it from reacting further. nih.govnih.gov

Design of Experiment (DoE) methodologies are increasingly being used in academic research to efficiently optimize multiple reaction parameters simultaneously, leading to a more comprehensive understanding of the reaction landscape.

Advanced Purification and Research-Oriented Characterization Techniques

The purification and characterization of this compound are essential steps to ensure its identity and purity for subsequent applications.

Purification: Flash column chromatography is a standard and effective technique for the purification of organic compounds like the target molecule. researchgate.netbiotage.comnih.govwindows.net Given the presence of a basic amine group, a stationary phase like silica (B1680970) gel can be used, often with a mobile phase containing a small amount of a basic modifier such as triethylamine (B128534) or ammonia to prevent the compound from streaking on the column. biotage.com Alternatively, reversed-phase chromatography can be employed, where the compound is separated on a hydrophobic stationary phase using a polar mobile phase. biotage.com

For the separation of chiral derivatives, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. mdpi.comnih.govjiangnan.edu.cnnih.gov This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification.

Characterization: A combination of spectroscopic techniques is used to confirm the structure of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. chemicalbook.comst-andrews.ac.ukdocbrown.info The chemical shifts, integration, and coupling patterns of the protons and carbons provide detailed information about the connectivity of the atoms in the molecule.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition. st-andrews.ac.uk

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H stretches of the primary amine and the C=O stretch of the ester.

The table below summarizes some of the key characterization data for this compound. nih.gov

PropertyValue
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
IUPAC Name This compound
CAS Number 100511-83-9

Chemical Reactivity and Reaction Mechanisms of Methyl 3 3 Aminomethyl Phenyl Propanoate

Reactivity of the Amino Group

The presence of a primary benzylic-type amino group (-CH₂NH₂) is a key feature of the molecule's reactivity. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. This allows it to participate in a wide array of chemical reactions.

The nucleophilic nature of the primary amine enables it to readily undergo alkylation and acylation reactions.

Alkylation: In alkylation, the amino group attacks an electrophilic carbon atom of an alkylating agent, such as an alkyl halide, to form a new carbon-nitrogen bond. The reaction typically proceeds via an Sₙ2 mechanism. The primary amine can be converted into secondary or tertiary amines, or even a quaternary ammonium (B1175870) salt with excess alkylating agent. For instance, reaction with an alkyl halide (R-X) would yield the corresponding N-alkylated product.

Acylation: Acylation involves the reaction of the amino group with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction is a nucleophilic acyl substitution, resulting in the formation of a stable amide bond. This is a common strategy for protecting the amino group or for synthesizing more complex molecules. The reaction is generally rapid and often carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct (e.g., HCl).

Table 1: Representative Alkylation and Acylation Reactions of the Amino Group

Reaction TypeReagent ExampleProduct TypeGeneral Conditions
AlkylationMethyl IodideSecondary AmineAprotic solvent, often with a non-nucleophilic base
AcylationAcetyl ChlorideAmideAprotic solvent (e.g., DCM, THF), often with a base (e.g., Pyridine, Triethylamine)

The formation of an amide bond is one of the most important reactions of the amino group. This can be achieved not only by acylation with acyl halides but also by coupling with carboxylic acids using specific reagents. This reaction is analogous to peptide bond formation in biochemistry.

In a typical peptide coupling reaction, the carboxylic acid is first activated to create a better leaving group. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are commonly used for this purpose. The DCC activates the carboxyl group of a carboxylic acid, which is then susceptible to nucleophilic attack by the amino group of Methyl 3-[3-(aminomethyl)phenyl]propanoate. organicchemistrytutor.com This process forms a stable amide linkage, with dicyclohexylurea precipitating as a byproduct. researchgate.net This method is fundamental in peptide synthesis and can be applied to create complex amide-containing structures from this building block. organicchemistrytutor.com

Reactivity of the Ester Group

The methyl ester group (-COOCH₃) is another key reactive site in the molecule. It is susceptible to nucleophilic attack at the electrophilic carbonyl carbon, leading to substitution or hydrolysis.

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com For this compound, the methyl group can be replaced by a different alkyl group by reacting it with another alcohol (R'-OH) under acidic or basic catalysis. The reaction is typically driven to completion by using a large excess of the new alcohol. mnstate.edu

Base-catalyzed transesterification is generally faster and occurs at lower temperatures. It involves the attack of an alkoxide ion on the ester carbonyl. Acid-catalyzed transesterification proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol.

Table 2: General Conditions for Transesterification

Catalyst TypeReagent ExampleKey Features
BaseSodium MethoxideHigh yields, moderate conditions, but sensitive to free fatty acids. mnstate.edu
AcidSulfuric AcidCan catalyze both esterification and transesterification; often requires higher temperatures. masterorganicchemistry.com

Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by acid or promoted by base (saponification).

Base-Promoted Hydrolysis (Saponification): In the presence of a base like sodium hydroxide (B78521) (NaOH), the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate salt and methanol (B129727). The reaction is irreversible because the final deprotonation of the carboxylic acid by the base is energetically favorable.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This process is reversible, and the equilibrium can be shifted towards the products by using a large excess of water. Studies on similar methyl benzoates show that the rate of hydrolysis is dependent on the pH of the solution. wikipedia.org

Table 3: Expected Relative Rates of Hydrolysis Under Varying pH

ConditionpH RangeMechanismRelative Rate
Acidic< 4Acid-catalyzed nucleophilic attack by waterModerate
Neutral~ 7Uncatalyzed attack by waterSlow
Basic> 8Base-promoted nucleophilic attack by hydroxideFast, Irreversible

Data is representative based on general principles of ester hydrolysis. wikipedia.org

Reactivity of the Phenyl Ring

The phenyl ring can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The position of substitution is directed by the existing substituents: the -(CH₂NH₂) group and the -(CH₂)₂COOCH₃ group. Their directing effects are complex and can be influenced by reaction conditions.

-CH₂-NH₂ group: An alkyl group is weakly activating and an ortho, para-director. The amino group itself is a very strong activating group due to the resonance donation of its lone pair. However, in this molecule, the NH₂ is separated from the ring by a methylene (B1212753) (-CH₂-) spacer, so its strong resonance effect does not directly influence the ring. Its influence is primarily a weak, electron-donating inductive effect, making it a weak activating, ortho, para-director.

A critical consideration is the basicity of the amino group. In the strongly acidic conditions often required for EAS reactions (e.g., nitration with H₂SO₄/HNO₃), the amino group will be protonated to form an ammonium group (-CH₂NH₃⁺). This protonated group is strongly electron-withdrawing and deactivating, and it directs incoming electrophiles to the meta position. wikipedia.org

Therefore, the outcome of an electrophilic aromatic substitution on this compound is highly dependent on the reaction's acidity. In near-neutral or non-acidic conditions, substitution would be directed to the positions ortho and para to the aminomethyl group. Under strong acid catalysis, substitution would likely be directed to the position meta to the newly formed, deactivating ammonium group.

Table 4: Summary of Directing Effects for Electrophilic Aromatic Substitution

SubstituentConditionElectronic EffectReactivity EffectDirecting Influence
-CH₂NH₂Neutral/BasicWeakly Inductively DonatingActivatingortho, para
-CH₂NH₃⁺AcidicStrongly Inductively WithdrawingDeactivatingmeta
-(CH₂)₂COOCH₃AllWeakly Inductively WithdrawingDeactivatingmeta

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.org The susceptibility of the benzene ring to electrophilic attack and the position at which substitution occurs are profoundly influenced by the nature of the substituents already present. wikipedia.org Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing.

In the case of this compound, the two substituents, an aminomethyl group (-CH₂NH₂) and a methyl propanoate group (-CH₂CH₂COOCH₃), exert distinct electronic influences on the aromatic ring.

The Aminomethyl Group (-CH₂NH₂): The aminomethyl group is considered an activating group. While the nitrogen atom is electronegative, the carbon atom attached to the ring is part of an alkyl group. Alkyl groups are known to be electron-donating through an inductive effect, which increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. studymind.co.uk This activation is primarily directed to the ortho and para positions relative to the substituent. youtube.com However, it is important to note that under acidic conditions, which are common for many electrophilic aromatic substitution reactions, the amino group will be protonated to form an ammonium salt (-CH₂NH₃⁺). This protonated form is strongly deactivating and a meta-director due to its positive charge. youtube.com

The Methyl Propanoate Group (-CH₂CH₂COOCH₃): This substituent is classified as a deactivating group. The ester functionality contains a carbonyl group (C=O) which is electron-withdrawing through resonance. This effect pulls electron density away from the aromatic ring, rendering it less nucleophilic and therefore less reactive towards electrophiles. studymind.co.uk Electron-withdrawing groups are typically meta-directors. wikipedia.org

The directing effects of the two substituents are crucial in determining the regioselectivity of the reaction. The aminomethyl group directs incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6), while the methyl propanoate group directs to the meta position (positions 2 and 6 relative to its own position on the ring).

PositionDirecting Influence of -CH₂NH₂ (ortho, para-director)Directing Influence of -CH₂CH₂COOCH₃ (meta-director)Predicted Outcome
2orthometaFavored
4paraorthoModerately Favored
5metaparaDisfavored
6orthometaFavored

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound.

As indicated in Table 1, positions 2 and 6 are doubly favored as they are ortho to the activating aminomethyl group and meta to the deactivating methyl propanoate group. Position 4 is also favored, being para to the activating group. However, steric hindrance from the adjacent methyl propanoate substituent might reduce the reactivity at position 2 compared to position 6. Therefore, a mixture of products is expected, with substitution at positions 6 and 4 likely predominating.

Multi-functional Group Interactions and Regioselectivity in Complex Reactions

The presence of multiple functional groups in this compound not only influences the reactivity of the aromatic ring but also introduces the possibility of reactions at the substituents themselves. The interplay between these groups can lead to complex reaction outcomes and challenges in achieving regioselectivity.

The aminomethyl group possesses a reactive benzylic position, the carbon atom directly attached to the benzene ring. This position is known to be susceptible to oxidation and radical halogenation reactions due to the stability of the resulting benzylic radical, cation, or anion, which can be delocalized into the aromatic ring. chemistry.coachlibretexts.org For instance, under strong oxidizing conditions, the benzylic carbon could potentially be oxidized.

The primary amine of the aminomethyl group is a nucleophile and a base. It can react with a variety of electrophiles, such as acyl chlorides or alkyl halides, to form amides or secondary/tertiary amines, respectively. As mentioned earlier, in the presence of strong acids, it will be protonated, which significantly alters its electronic influence on the aromatic ring. msu.edu

The methyl ester of the propanoate side chain is susceptible to hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid. This transformation would change the electronic nature of this substituent from a neutral deactivating group to a potentially more strongly deactivating carboxylate group (under basic conditions) or carboxylic acid group (under acidic conditions).

When considering a complex reaction, the regioselectivity is determined by the combined directing effects of the substituents, steric hindrance, and the specific reaction conditions. In electrophilic aromatic substitution reactions on a disubstituted benzene ring where the directing effects of the substituents are opposed, the more powerfully activating group generally dictates the position of substitution. jove.com In the case of this compound, the aminomethyl group is the activating group and would therefore be the dominant directing group, favoring substitution at the ortho and para positions.

However, steric factors also play a significant role. The position between the two substituents (position 2) is the most sterically hindered, making substitution at this site less likely compared to the other ortho position (position 6) and the para position (position 4). masterorganicchemistry.com

Reaction TypePotential Site of ReactionControlling FactorsExpected Outcome
Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)Aromatic Ring (Positions 2, 4, 6)Electronic effects of substituents, Steric hindranceMixture of ortho- and para-isomers relative to the aminomethyl group, with position 6 and 4 being major products.
AcylationAmino GroupNucleophilicity of the amineFormation of an N-acylated product.
Ester HydrolysisEster Carbonyl GrouppH (acidic or basic conditions)Formation of 3-[3-(aminomethyl)phenyl]propanoic acid.
Benzylic OxidationBenzylic Carbon of the Aminomethyl GroupStrength of the oxidizing agentPotential formation of a carboxylic acid at the benzylic position under harsh conditions.

Table 2: Summary of Potential Reactions and Regioselectivity for this compound.

Applications of Methyl 3 3 Aminomethyl Phenyl Propanoate in Complex Molecule Synthesis

Precursor in Heterocyclic Compound Synthesis

The presence of both a nucleophilic amino group and an electrophilic ester functionality within the same molecule makes Methyl 3-[3-(aminomethyl)phenyl]propanoate an ideal precursor for the synthesis of a diverse range of heterocyclic compounds. The intramolecular cyclization of this compound or its derivatives can lead to the formation of various nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and other biologically active molecules.

The strategic placement of the aminomethyl and propanoate groups on the phenyl ring allows for the regioselective formation of fused heterocyclic systems. Researchers have explored its utility in constructing novel ring systems that are otherwise challenging to access through conventional synthetic routes. The ability to introduce further diversity by modifying the aromatic ring or the side chains prior to cyclization adds to its synthetic appeal.

Building Block for Nitrogen-Containing Scaffolds

Beyond its role as a direct precursor to heterocycles, this compound serves as a fundamental building block for the assembly of more complex nitrogen-containing scaffolds. The primary amine provides a reactive handle for a variety of chemical transformations, including acylation, alkylation, and condensation reactions. These reactions allow for the facile introduction of diverse functional groups and the extension of the molecular framework.

The propanoate moiety, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other coupling reactions. This dual reactivity enables the stepwise and controlled construction of elaborate molecular architectures. Synthetic strategies often involve the protection of one functional group while the other is being manipulated, followed by deprotection and further transformation, highlighting the compound's utility in multi-step synthetic sequences.

Role in the Synthesis of Biologically Active Molecules

The structural motifs accessible from this compound are of significant interest in medicinal chemistry. Nitrogen-containing compounds are a cornerstone of drug discovery, and this versatile building block provides a pathway to novel molecular entities with potential therapeutic applications.

While specific, publicly available research detailing the direct incorporation of this compound into named, biologically active molecules is limited, its potential is evident from the types of structures it can generate. The synthesis of novel heterocyclic and nitrogen-containing scaffolds is a key strategy in the search for new drugs. The unique substitution pattern of this compound allows for the exploration of chemical space that may lead to the discovery of molecules with desired biological activities.

Contributions to Precursors for Advanced Materials Science

The application of this compound extends beyond the realm of life sciences into materials science. The functional groups present in the molecule make it a suitable candidate for the synthesis of monomers and precursors for advanced materials. The primary amine can be utilized in polymerization reactions, such as the formation of polyamides or polyimides, which are known for their thermal stability and mechanical strength.

Furthermore, the phenyl ring can be functionalized to tune the electronic and optical properties of the resulting materials. The ability to incorporate this building block into larger polymeric structures opens up possibilities for the development of new materials with tailored properties for applications in electronics, aerospace, and other high-performance fields. As with its applications in medicinal chemistry, the full potential of this compound in materials science is an area of ongoing exploration.

Research on the Role of Methyl 3 3 Aminomethyl Phenyl Propanoate in Pharmaceutical Discovery

Utilization in Drug Lead Synthesis

The structure of Methyl 3-[3-(aminomethyl)phenyl]propanoate makes it a versatile building block for the synthesis of more complex pharmaceutical lead compounds. The primary amine and the methyl ester functionalities serve as handles for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.

The 3-(aminomethyl)phenyl moiety is a key structural component in a number of pharmacologically active agents. For instance, this scaffold is found in inhibitors of complement factor D, a crucial enzyme in the alternative pathway of the complement system, which is implicated in diseases like age-related macular degeneration. google.com Patent literature describes aminomethyl-biaryl derivatives as potent complement factor D inhibitors. google.com Furthermore, compounds incorporating the N-[3-(aminomethyl)phenyl] group have been investigated as inhibitors of RAS-effector protein-protein interactions, a key signaling pathway in many forms of cancer. google.com

The phenylpropanoate portion of the molecule is also a common feature in drug discovery. Phenylpropanoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), although the subject compound itself is not an NSAID. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, providing another point for chemical modification or for mimicking the acidic group of known pharmacophores. The synthesis of various heterocyclic compounds often utilizes starting materials with reactive groups similar to those in this compound, suggesting its potential as a precursor for generating libraries of diverse chemical entities for screening. researchcommons.orgopenmedicinalchemistryjournal.com

Table 1: Potential Synthetic Transformations of this compound for Drug Lead Synthesis

Functional GroupReaction TypePotential Product Class
Primary AmineAcylationAmides
Reductive AminationSecondary or Tertiary Amines
SulfonylationSulfonamides
Urea/Thiourea FormationUreas and Thioureas
Methyl EsterHydrolysisCarboxylic Acids
AmidationAmides
ReductionAlcohols
Aromatic RingElectrophilic SubstitutionSubstituted Phenyl Derivatives

Exploration in Prodrug Design Strategies

Prodrug design is a widely used strategy in medicinal chemistry to overcome undesirable properties of a drug candidate, such as poor solubility, low permeability, or rapid metabolism. mdpi.com The aminomethyl group of this compound is a prime target for prodrug strategies. nih.gov

Amines are often protonated at physiological pH, which can limit their ability to cross biological membranes. By temporarily masking the amine, for example as an amide, carbamate, or an N-oxide, the lipophilicity of the molecule can be increased, potentially enhancing its absorption and distribution. nih.gov These promoieties are designed to be cleaved in vivo by enzymatic or chemical means to release the active parent amine.

For instance, the "trimethyl lock" system is a well-known prodrug strategy for amines, where the amine is part of a phenolic amide that undergoes facile cyclization to release the free amine. nih.gov While not directly applicable to the subject compound without further modification, the principle of intramolecular cyclization-elimination can be adapted. Another approach involves the formation of N-acyloxyalkyl or N-phosphoryloxymethyl derivatives, which can be designed to release the parent amine at a controlled rate. nih.gov

The ester group of this compound could also be part of a prodrug strategy. For example, it could be a promoiety for a drug containing a carboxylic acid, or it could be modified to a different ester that is more or less susceptible to enzymatic hydrolysis, thereby tuning the release rate of the active compound.

Development of Analogs and Derivatives for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to the process of optimizing a lead compound into a clinical candidate. These studies involve the systematic modification of the lead structure to understand how different parts of the molecule contribute to its biological activity, selectivity, and pharmacokinetic properties. This compound provides a scaffold that can be systematically modified to explore the SAR of a particular pharmacological effect.

The aromatic ring offers a platform for introducing various substituents at the ortho-, meta-, and para-positions relative to the propanoate side chain. These substituents can modulate the electronic properties, lipophilicity, and steric bulk of the molecule, which can have a profound impact on its interaction with a biological target. For example, studies on phenolic acid esters have shown that the number and position of hydroxyl groups on the phenyl ring, as well as the length of the ester alkyl chain, significantly influence their cytotoxic and antioxidant activities. uc.pt Similarly, SAR studies on caffeic acid phenethyl ester (CAPE) analogs have demonstrated that modifications to the aryl moiety and the ester linkage can lead to potent 5-lipoxygenase inhibitors. nih.gov

The aminomethyl group can be modified to secondary or tertiary amines with different alkyl or aryl substituents to probe the size and nature of the binding pocket. The propanoate side chain can also be altered, for instance, by changing the length of the alkyl chain, introducing unsaturation, or replacing the ester with other functional groups like amides or ketones. nih.govnih.gov

Table 2: Key Structural Regions of this compound for SAR Studies

Structural RegionPotential ModificationsProperties to Investigate
Aromatic RingIntroduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups)Electronic effects, lipophilicity, steric interactions
Aminomethyl GroupN-alkylation, N-acylation, conversion to other nitrogen-containing functional groupsBasic pKa, hydrogen bonding capacity, steric bulk
Propanoate ChainChain length variation, introduction of rigidity (e.g., double bonds), isosteric replacement of the esterConformational flexibility, metabolic stability, interaction with target

Applications in Medicinal Chemistry Target Identification Research

In the quest for novel therapeutic targets, chemical biology approaches often employ small molecules to probe biological systems. While there is no specific literature detailing the use of this compound in target identification, its structural features suggest potential applications in this area.

As a versatile building block, it can be used to generate diverse chemical libraries. These libraries can be screened against various cell-based or biochemical assays to identify "hit" compounds that elicit a desired biological response. The identification of the molecular target of such a hit compound is a critical step in validating it as a potential therapeutic intervention point.

Furthermore, derivatives of this compound could be functionalized with reporter tags, such as biotin (B1667282) or a fluorescent dye, or with a photoreactive group for affinity-based target identification or photo-affinity labeling studies. These chemical tools can be used to isolate and identify the specific protein or other biomolecule that the compound interacts with in a complex biological sample. The synthesis of C-heteryl-substituted aminomethylphosphonic acid derivatives, for example, highlights how the aminomethyl moiety can be a point of attachment for more complex chemical entities, a strategy that could be adapted for creating target identification probes. documentsdelivered.comresearchgate.net

Theoretical and Computational Chemistry Studies of Methyl 3 3 Aminomethyl Phenyl Propanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These calculations, typically employing methods like Density Functional Theory (DFT), provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Electronic Structure Analysis

An electronic structure analysis of Methyl 3-[3-(aminomethyl)phenyl]propanoate would involve calculating key quantum chemical descriptors. These descriptors help in understanding the molecule's reactivity and potential interaction sites. While specific values for this compound are not published, a hypothetical analysis would yield data such as:

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting a molecule's ability to donate or accept electrons. A low HOMO-LUMO energy gap typically suggests higher chemical reactivity.

Molecular Electrostatic Potential (MEP) Map: An MEP map would visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this molecule, the amine and carbonyl oxygen would be expected to be electron-rich sites.

Mulliken Atomic Charges: These calculations would assign partial charges to each atom, quantifying the electron distribution across the molecule.

A representative table of what such data would look like is presented below. Note: These are hypothetical values for illustrative purposes only.

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment2.8 DMeasures the overall polarity of the molecule

Conformational Analysis and Energetics

The flexibility of the propanoate and aminomethyl side chains allows this compound to exist in multiple conformations. A conformational analysis would identify the most stable three-dimensional arrangements of the molecule. This is typically done by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer. The results would identify the global minimum energy conformation and the relative energies of other stable conformers, which is critical for understanding its biological activity as it dictates how the molecule might fit into a receptor binding site.

Molecular Dynamics Simulations and Intermolecular Interaction Research

Molecular dynamics (MD) simulations would provide a dynamic view of this compound's behavior over time, typically in a solvated environment. These simulations could reveal:

Solvation Effects: How the molecule interacts with solvent molecules, such as water.

Conformational Flexibility: How the molecule transitions between different conformations in a dynamic system.

Intermolecular Interactions: If simulated with other molecules (e.g., a biological target), MD can elucidate the nature and strength of intermolecular forces like hydrogen bonds, van der Waals forces, and electrostatic interactions.

Prediction of Reaction Pathways and Transition States

Computational methods can be employed to predict the likely pathways of chemical reactions involving this compound. By calculating the potential energy surface for a proposed reaction, researchers can identify the transition state structures and their corresponding activation energies. This information is invaluable for understanding reaction mechanisms and predicting reaction rates, for instance, in metabolic degradation or synthetic derivatization.

In Silico Screening and Ligand Design Methodologies

The structure of this compound could serve as a scaffold for designing new molecules with desired properties, particularly in drug discovery.

Virtual Screening: A library of compounds containing the this compound core could be virtually screened against a biological target of interest using molecular docking simulations. This would predict the binding affinity and mode of interaction for each compound.

Ligand-Based Drug Design: If a set of molecules with known activity is available, quantitative structure-activity relationship (QSAR) models could be developed. These models would correlate structural features of the molecules with their biological activity, enabling the design of more potent analogs.

Advanced Analytical Methodologies for Studying Methyl 3 3 Aminomethyl Phenyl Propanoate in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of Methyl 3-[3-(aminomethyl)phenyl]propanoate. These techniques provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are paramount for determining the precise structure of the molecule. For a comprehensive analysis, a suite of NMR experiments would be conducted.

¹H NMR (Proton NMR): This would reveal the number of different types of protons, their chemical environments, and their proximity to other protons. The expected signals would correspond to the aromatic protons, the benzylic protons of the aminomethyl group, the methylene (B1212753) protons of the propanoate chain, and the methyl ester protons.

¹³C NMR (Carbon NMR): This technique would identify all unique carbon atoms in the molecule, including those in the benzene (B151609) ring, the aminomethyl group, the propanoate chain, and the carbonyl and methoxy groups of the ester.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments would be essential to assemble the complete molecular structure. COSY (Correlation Spectroscopy) would establish proton-proton couplings within the same spin system. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons, which is critical for connecting the different structural fragments.

High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to determine the exact molecular weight and elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule. Characteristic absorption bands would be expected for:

N-H stretching vibrations of the primary amine.

C-H stretching vibrations of the aromatic ring and aliphatic chain.

C=O stretching vibration of the ester carbonyl group.

C-O stretching vibrations of the ester.

C=C stretching vibrations of the aromatic ring.

A hypothetical table of expected IR absorption bands is presented below.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Amine)3400-3250
C-H Stretch (Aromatic)3100-3000
C-H Stretch (Aliphatic)3000-2850
C=O Stretch (Ester)1750-1735
C=C Stretch (Aromatic)1600-1450
C-O Stretch (Ester)1300-1000

Chromatographic Separation and Purity Assessment in Research Contexts

Chromatographic techniques are fundamental for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the purification and purity analysis of non-volatile compounds. For this compound, a reversed-phase HPLC method would likely be developed.

Column: A C18 or C8 stationary phase would be appropriate.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape for the amine-containing compound.

Detection: A UV detector set to a wavelength where the phenyl group absorbs (typically around 254 nm) would be suitable.

The purity of a sample would be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could also be employed for purity assessment. Due to the presence of the primary amine, derivatization might be necessary to improve chromatographic performance and prevent peak tailing.

Column: A capillary column with a non-polar or medium-polarity stationary phase.

Detector: A Flame Ionization Detector (FID) is commonly used for organic compounds. For structural confirmation, a Mass Spectrometer (GC-MS) would be the detector of choice.

A hypothetical data table for a purity assessment by HPLC is shown below.

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5% to 95% B over 20 min
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time(Hypothetical) 8.5 min
Purity>95%

X-ray Crystallography for Structural Elucidation (if applicable)

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid. If a high-quality single crystal of this compound or a suitable salt form can be grown, this technique would yield precise bond lengths, bond angles, and conformational details of the molecule in the solid state. This method is considered the gold standard for structural elucidation. The applicability of this technique is entirely dependent on the ability to produce suitable crystals.

Q & A

Q. What are the optimal synthetic routes for Methyl 3-[3-(aminomethyl)phenyl]propanoate, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or esterification steps. For example:

  • Route 1: Reacting 3-chloropropanoic acid derivatives with aminomethylphenyl intermediates under basic conditions (e.g., aqueous or ethanol solvent) to form the target compound via nucleophilic attack .
  • Route 2: Esterification of 3-[3-(aminomethyl)phenyl]propanoic acid using methanol and acid catalysis, optimizing temperature (60–80°C) and reaction time (6–12 hours) to achieve >85% yield .

Key Considerations:

  • Use anhydrous conditions to minimize hydrolysis of the ester group.
  • Monitor pH to avoid side reactions (e.g., over-alkylation).

Table 1: Comparison of Synthetic Routes

RouteReagentsSolventYield (%)Reference
13-Chloropropanoic acid, 3-(aminomethyl)phenolEthanol72
23-[3-(aminomethyl)phenyl]propanoic acid, MeOHH₂SO₄89

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves molecular geometry, bond angles, and packing motifs. For example, triclinic crystal systems (e.g., space group P1) with unit cell parameters a = 9.49 Å, b = 10.23 Å, c = 11.02 Å .
  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 1.2–1.4 ppm (CH₃ ester), δ 3.5–3.7 ppm (CH₂NH₂), and δ 7.2–7.5 ppm (aromatic protons) .
    • ¹³C NMR: Signals at 170–175 ppm (ester carbonyl) and 45–50 ppm (aminomethyl carbon) .
  • Mass Spectrometry: Exact mass (e.g., 223.12 g/mol) confirms molecular formula .

Validation: Cross-reference data with NIST Standard Reference Database to resolve ambiguities.

Advanced Questions

Q. How can computational chemistry models predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the aminomethyl group (HOMO = −6.2 eV) is reactive toward electrophiles .
  • Molecular Dynamics (MD): Simulate solvent interactions to assess stability in polar solvents (e.g., water, DMSO) .
  • In Silico Docking: Model interactions with biological targets (e.g., enzymes) using SMILES strings (e.g., COC(=O)CCC1=CC(=CC=C1)CN) .

Validation: Compare computational results with experimental kinetic data (e.g., reaction rates).

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?

Methodological Answer:

  • Data Harmonization: Prioritize datasets from authoritative sources (e.g., NIST , PubChem ).
  • Experimental Replication:
    • Solubility: Conduct shake-flask experiments in buffers (pH 2–12) to measure log P (predicted ~1.8) .
    • Stability: Accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation products .

Case Study: Conflicting melting points (e.g., 120–125°C vs. 115–118°C) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline phases .

Q. How to design experiments to assess the compound’s potential bioactivity, such as enzyme inhibition or anti-inflammatory effects?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Test against cyclooxygenase (COX-2) using fluorogenic substrates (IC₅₀ determination) .
    • Cytokine Profiling: Treat macrophage-like cells (e.g., THP-1) and quantify IL-6/NF-κB via ELISA .
  • Control Experiments:
    • Use known inhibitors (e.g., ibuprofen) as positive controls.
    • Assess cytotoxicity via MTT assays to rule out false positives .

Data Interpretation: Correlate structural features (e.g., ester group flexibility) with activity using QSAR models .

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Reactant of Route 1
Methyl 3-[3-(aminomethyl)phenyl]propanoate
Reactant of Route 2
Methyl 3-[3-(aminomethyl)phenyl]propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.